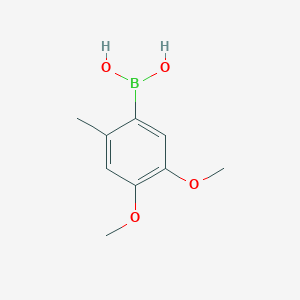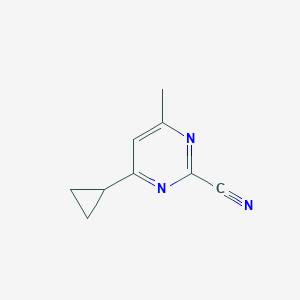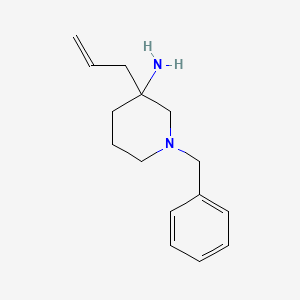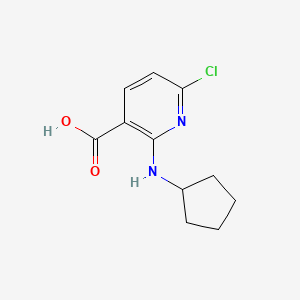
3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trimethylsilylethoxymethyl group in this compound adds unique properties that can be exploited in different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the trimethylsilylethoxymethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as nickel and palladium .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine involves its interaction with molecular targets, such as enzymes and receptors. The trimethylsilylethoxymethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules . The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its basic properties and wide range of applications.
1-Methylimidazole: A derivative with a methyl group at the nitrogen atom, used in various chemical reactions and as a solvent.
2-Methylimidazole: Another derivative with a methyl group at the carbon atom, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(2-Trimethylsilylethoxymethyl)imidazol-4-amine is unique due to the presence of the trimethylsilylethoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in various scientific research applications .
Eigenschaften
Molekularformel |
C9H19N3OSi |
|---|---|
Molekulargewicht |
213.35 g/mol |
IUPAC-Name |
3-(2-trimethylsilylethoxymethyl)imidazol-4-amine |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)5-4-13-8-12-7-11-6-9(12)10/h6-7H,4-5,8,10H2,1-3H3 |
InChI-Schlüssel |
UBQLHUHCRJVFFI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOCN1C=NC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Methoxyphenyl)methylamino]-2-methylpyrimidine-4-carbonitrile](/img/structure/B13879018.png)







![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)

![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)



